molecular formula C8H9N3O2 B13179267 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13179267
M. Wt: 179.18 g/mol
InChI Key: SCCYMCUEOUINDX-UHFFFAOYSA-N
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Description

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a heterocyclic compound that contains both furan and oxadiazole rings

Preparation Methods

The synthesis of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the furan moiety. One common synthetic route involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Industrial production methods may involve the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The oxadiazole ring can interact with proteins and enzymes, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine include other furan and oxadiazole derivatives. For example:

    2-(Furan-3-yl)ethan-1-amine: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    1,2,4-Oxadiazole derivatives: May not contain the furan ring, which can affect their biological activity and chemical properties. The uniqueness of this compound lies in its combination of both furan and oxadiazole rings, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C8H9N3O2/c9-3-1-7-10-8(11-13-7)6-2-4-12-5-6/h2,4-5H,1,3,9H2

InChI Key

SCCYMCUEOUINDX-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NOC(=N2)CCN

Origin of Product

United States

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